1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391053-31-8
VCID: VC2866393
InChI: InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H
SMILES: CCN1CCCC1CNC.Cl
Molecular Formula: C8H19ClN2
Molecular Weight: 178.7 g/mol

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

CAS No.: 1391053-31-8

Cat. No.: VC2866393

Molecular Formula: C8H19ClN2

Molecular Weight: 178.7 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride - 1391053-31-8

Specification

CAS No. 1391053-31-8
Molecular Formula C8H19ClN2
Molecular Weight 178.7 g/mol
IUPAC Name 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H
Standard InChI Key MMFHDFMFZXOKBI-UHFFFAOYSA-N
SMILES CCN1CCCC1CNC.Cl
Canonical SMILES CCN1CCCC1CNC.Cl

Introduction

Chemical Identity and Structure

Identification Parameters

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. Table 1 presents the key identification parameters.

ParameterValue
CAS Number1391053-31-8
Molecular FormulaC8H19ClN2
Molecular Weight178.7 g/mol
IUPAC Name1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride
Standard InChIInChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H
Standard InChIKeyMMFHDFMFZXOKBI-UHFFFAOYSA-N
SMILESCCN1CCCC1CNC.Cl
PubChem Compound ID71316618

Structural Characteristics

The compound features a pyrrolidine ring with an ethyl group attached to the nitrogen atom (position 1) and a methylamino group connected to the second carbon of the ring. This specific arrangement contributes to its chemical behavior and potential biological activities. The hydrochloride salt formation enhances stability and solubility, particularly in polar solvents, which is advantageous for various applications.

The structural backbone consists of:

  • A five-membered pyrrolidine ring containing a nitrogen atom

  • An ethyl group (-CH2CH3) attached to the nitrogen of the pyrrolidine ring

  • A methylamino group (-CH2NHCH3) attached to the C-2 position of the pyrrolidine ring

  • A chloride counterion, forming the hydrochloride salt

Physical and Chemical Properties

Physical State and Appearance

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride is likely a crystalline solid at room temperature. Based on the properties of similar amine hydrochlorides, it is expected to be white or off-white in color. The crystalline nature would be a result of the ionic interactions between the protonated amine groups and the chloride counterion.

Solubility Profile

As a hydrochloride salt of an amine, this compound demonstrates enhanced solubility in polar solvents compared to its free base form. This property is particularly beneficial for applications in pharmaceutical formulations and biological testing. The compound is expected to be:

  • Highly soluble in water and aqueous solutions

  • Soluble in polar protic solvents such as methanol and ethanol

  • Moderately soluble in less polar solvents like dichloromethane

  • Poorly soluble in non-polar solvents such as hexane and toluene

Acid-Base Properties

As a hydrochloride salt of a diamine, 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride exhibits specific acid-base behavior. The protonated amine groups would have pKa values typical of similar protonated amines, likely in the range of 9-11, though specific values would require experimental determination. This property affects its behavior in different pH environments, which is relevant for its potential pharmaceutical applications .

Synthesis and Preparation

Alternative Approach Based on Similar Compounds

Drawing from synthesis methods for structurally related compounds like (S)-1-ethyl-2-aminomethylpyrrolidine, an alternative approach might involve:

  • Using 4-hydroxybutyraldehyde as a starting material

  • Performing an annulation reaction with ethylamine to form the 1-ethylpyrrolidine scaffold

  • Further functionalization to introduce the methylamino group

  • Salt formation with hydrochloric acid

This approach would need to be adapted specifically for the target compound, with appropriate modifications to reaction conditions and reagents .

Structural Analogs and Related Compounds

Key Structural Analogs

Several compounds share structural similarities with 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, providing context for understanding its potential properties and applications.

Table 2: Structural Analogs of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

Compound NameMolecular FormulaCAS NumberStructural Difference
1-Ethylpyrrolidin-2-ylmethylamineC7H16N2117295Lacks the methyl group on the amine nitrogen
(S)-2-(Aminomethyl)-1-ethylpyrrolidineC7H16N222795-99-9Specific stereochemistry at position 2; lacks methyl on amine
2-(Aminomethyl)-1-ethylpyrrolidineC7H16N2VariousRacemic mixture; lacks methyl on amine
1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine (free base)C8H18N260923-27-5Free base form (not hydrochloride salt)

Comparative studies of these compounds could provide valuable insights into how structural variations affect physical properties, chemical reactivity, and potential biological activities .

Physical Properties of Related Compounds

To provide context for the potential physical characteristics of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, the properties of a closely related compound, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, are presented in Table 3.

Table 3: Physical Properties of (S)-2-(Aminomethyl)-1-ethylpyrrolidine (a close structural analog)

PropertyValue
Boiling Point50-52°C
Density0.919 g/mL at 25°C
Flash Point135°F
Optical Activity[α]/D 109.0 to 95.0°, c = 1 in methanol
SolubilitySoluble in chloroform, methanol; Slightly soluble in water
Physical StateLiquid
ColorClear colorless to faintly yellow

For reference, the related compound 1-Ethylpyrrolidin-2-ylmethylamine is associated with the following GHS classifications:

  • H226: Flammable liquid and vapor

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Similar precautions may be appropriate for 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, though specific hazard assessments would be necessary for definitive guidance .

Analytical Methods for Characterization

For proper identification and purity assessment of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, various analytical techniques can be employed.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy would be particularly valuable for structural confirmation. Expected key signals in the 1H NMR spectrum would include:

  • Methyl protons of the ethyl group (triplet, ~1.0-1.2 ppm)

  • Methylene protons of the ethyl group (quartet, ~2.4-2.6 ppm)

  • Pyrrolidine ring protons (multiple signals, ~1.7-3.5 ppm)

  • N-methyl protons (singlet, ~2.3-2.5 ppm)

  • Methylene protons adjacent to the methylamino group (doublet, ~2.7-3.0 ppm)

  • Amine proton (broad singlet, variable position depending on conditions)

Additional spectroscopic methods would include:

  • 13C NMR for carbon framework confirmation

  • Infrared (IR) Spectroscopy for functional group identification

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Techniques

Various chromatographic methods would be applicable for purity determination and analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), if the compound is sufficiently volatile

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

Physical Methods

Additional physical characterization methods would include:

  • Melting Point Determination for purity assessment

  • X-ray Crystallography for definitive structural confirmation if crystalline

  • Elemental Analysis to confirm elemental composition

Research Context and Significance

Pyrrolidines in Medicinal Chemistry

Pyrrolidine-containing compounds have been extensively studied for their diverse biological activities, including:

  • Neuroactive properties (interaction with neurotransmitter systems)

  • Enzyme inhibition capabilities

  • Antimicrobial activities

  • Anti-inflammatory effects

The specific substitution pattern in 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride may confer unique properties that could be explored in these contexts .

Structure-Activity Relationships

The presence of both a pyrrolidine ring and an amine functionality in 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride suggests potential for interaction with biological targets. Structure-activity relationship studies of similar compounds have shown that subtle variations in substitution patterns can significantly impact biological activity and target selectivity .

For example, the research on N-pyrimidyl/pyridyl thiazoleamides demonstrates how specific structural features can influence binding to therapeutic targets. Similar principles could apply to our compound of interest, where the pyrrolidine scaffold combined with the methylamino group might confer specific binding properties to biological receptors or enzymes .

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